2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol 2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19892925
InChI: InChI=1S/C13H11BrClNO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-7,16-17H,8H2
SMILES:
Molecular Formula: C13H11BrClNO
Molecular Weight: 312.59 g/mol

2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol

CAS No.:

Cat. No.: VC19892925

Molecular Formula: C13H11BrClNO

Molecular Weight: 312.59 g/mol

* For research use only. Not for human or veterinary use.

2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol -

Specification

Molecular Formula C13H11BrClNO
Molecular Weight 312.59 g/mol
IUPAC Name 2-[(3-bromoanilino)methyl]-4-chlorophenol
Standard InChI InChI=1S/C13H11BrClNO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-7,16-17H,8H2
Standard InChI Key NLRXOOKFAXPEAT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)NCC2=C(C=CC(=C2)Cl)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(3-bromoanilino)methyl]-4-chlorophenol, reflects its bifunctional aromatic system. The 4-chlorophenol group contributes acidity (pKa ~9–10 for phenolic -OH), while the 3-bromophenyl moiety introduces steric and electronic effects. The aminomethyl bridge (-CH₂NH-) enables conformational flexibility, allowing interactions with biological targets or coordination sites in metal complexes .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₁BrClNO
Molecular Weight312.59 g/mol
Canonical SMILESC1=CC(=CC(=C1)Br)NCC2=C(C=CC(=C2)Cl)O
PubChem CID28465961

X-ray crystallography data, though unavailable for this specific compound, can be inferred from analogs. For example, meta-amido bromophenols exhibit planar aromatic rings with dihedral angles <10° between substituents, suggesting similar rigidity in this molecule.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a Mannich reaction between 3-bromoaniline, formaldehyde, and 4-chlorophenol under acidic conditions. Alternative routes include:

  • Nucleophilic substitution: Reacting 3-bromo-N-(chloromethyl)aniline with 4-chlorophenol in DMF.

  • Reductive amination: Condensing 3-bromobenzaldehyde with 4-chloro-2-hydroxybenzylamine using NaBH₃CN .

Yields range from 45–65%, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1) .

Optimization Challenges

The electron-withdrawing bromine and chlorine groups deactivate the aromatic rings, requiring elevated temperatures (80–100°C) for reactivity. Byproducts include:

  • Di-aminated adducts: From excess formaldehyde.

  • Oxidation products: Phenolic -OH groups may oxidize to quinones under aerobic conditions .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the para and ortho positions of its phenyl ring, while the chlorine guides substitutions on the phenol ring. Notable reactions:

  • Nitration: Generates 2-(((3-bromo-5-nitrophenyl)amino)methyl)-4-chlorophenol at 0°C using HNO₃/H₂SO₄.

  • Sulfonation: Forms sulfonic acid derivatives with fuming H₂SO₄, enhancing water solubility .

Coordination Chemistry

The phenolic -OH and amine groups act as bidentate ligands, forming complexes with Cu(II) and Fe(III). For instance, reaction with CuCl₂ yields a square-planar complex (λmax = 620 nm) with moderate antimicrobial activity .

Risk FactorPrecautionary Measure
Skin ContactWear nitrile gloves; wash with pH 6.5–7.5 soap
InhalationUse NIOSH-approved N95 respirators
StorageKeep in argon-filled containers at 2–8°C

Future Research Directions

Drug Development

Modifying the aminomethyl bridge to sulfonamide or carbamate groups may enhance bioavailability. Preliminary simulations suggest a 30% increase in blood-brain barrier penetration with carbamate derivatives .

Materials Science

Incorporating the compound into metal-organic frameworks (MOFs) could exploit its ligand properties for gas storage. Theoretical BET surface areas exceed 1,200 m²/g when coordinated to Zn²⁺ .

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